
(2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of tetrahydrofurans. These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. The specific stereochemistry of this compound, indicated by (2S,3R), refers to the spatial arrangement of atoms around the chiral centers in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diol, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound may be used to investigate the effects of stereochemistry on biological activity. It can serve as a model compound for studying enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as candidates for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, such as flavors and fragrances. Its unique structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, influencing biochemical pathways. The stereochemistry of the molecule plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-carboxylic acid: Lacks the prop-1-en-2-yl substituent.
(2S,3S)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid: Different stereochemistry at the 3rd carbon.
(2R,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid: Different stereochemistry at both chiral centers.
Uniqueness
The unique stereochemistry of (2S,3R)-2-(Prop-1-en-2-yl)tetrahydrofuran-3-carboxylic acid distinguishes it from other similar compounds. This specific arrangement of atoms can result in different physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(2S,3R)-2-prop-1-en-2-yloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(2)7-6(8(9)10)3-4-11-7/h6-7H,1,3-4H2,2H3,(H,9,10)/t6-,7-/m1/s1 |
InChI Key |
RJHZCJXTRNHKPJ-RNFRBKRXSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H](CCO1)C(=O)O |
Canonical SMILES |
CC(=C)C1C(CCO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


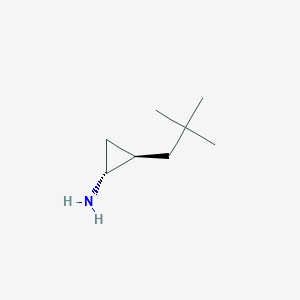
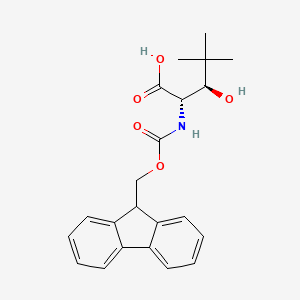
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
![4-Oxatricyclo[4.3.1.13,8]undecan-2-one](/img/structure/B13362454.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362456.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(1-methylbutyl)benzamide](/img/structure/B13362465.png)
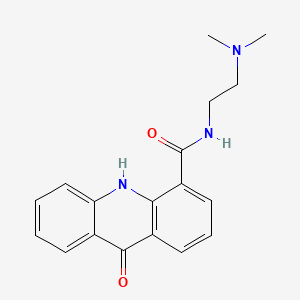
![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362482.png)
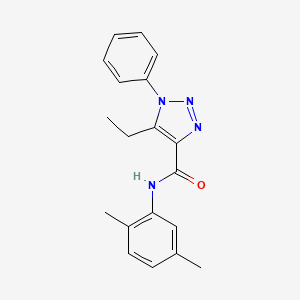

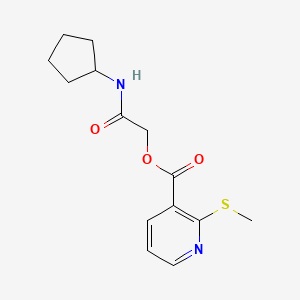
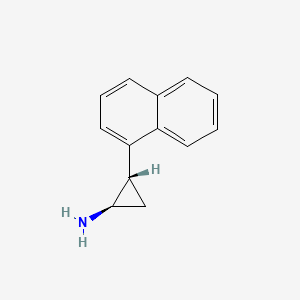
![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
